Product packaging for 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one(Cat. No.:CAS No. 1250831-56-1)

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No.: B596863
CAS No.: 1250831-56-1
M. Wt: 229.279
InChI Key: OATQBSPRXZUSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is a synthetically versatile building block central to the exploration of pharmacologically active compounds. Its core structure is the 8-azabicyclo[3.2.1]octane scaffold, which is the fundamental framework of the tropane alkaloid family, a class of natural products known for a wide array of significant biological activities . Research into this scaffold is a prominent area of focus for the development of new therapeutic agents, with methodologies for its enantioselective construction being a key subject of ongoing scientific investigation . Derivatives based on this bicyclic architecture have been investigated for their potential as monoamine neurotransmitter re-uptake inhibitors, indicating relevance to central nervous system targets . This compound is designed for use as a critical intermediate in synthetic organic and medicinal chemistry research, enabling the construction of complex molecules for biological evaluation and the study of structure-activity relationships. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B596863 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1250831-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzoyl-8-azabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATQBSPRXZUSJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1N2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 8 Azabicyclo 3.2.1 Octan 3 One Derivatives

Historical and Classical Approaches to the 8-Azabicyclo[3.2.1]octan-3-one Core

The foundational methods for constructing the 8-azabicyclo[3.2.1]octan-3-one skeleton have been instrumental in the field of alkaloid synthesis. These classical approaches, while established for many years, continue to be adapted and utilized in modern synthetic efforts.

The Robinson-Schöpf synthesis, a biomimetic approach developed decades ago, stands as a cornerstone for the construction of the tropane (B1204802) skeleton. thieme-connect.comresearchgate.net This one-pot, three-component reaction typically involves the condensation of a dialdehyde (B1249045) (such as succinaldehyde), a primary amine (like methylamine), and acetonedicarboxylic acid or its equivalent. thieme-connect.comdiva-portal.org

A notable adaptation of this classical method is the synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. This is achieved by reacting 1,4-butanedialdehyde, 1,3-acetonedicarboxylic acid, and benzylamine. google.com The resulting N-benzyl derivative serves as a versatile intermediate for further chemical modifications. The benzoyl group in the target compound, 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one, can be introduced at a later stage, often by N-acylation of the corresponding nortropinone precursor.

The Robinson-Schöpf synthesis has also been successfully implemented on a solid-phase support, allowing for the generation of tropane derivatives with high purity. diva-portal.org This approach involves anchoring the amino component to a solid support and then treating it with 1,3-acetonedicarboxylic acid and succinaldehyde. diva-portal.org

Table 1: Key Features of the Robinson-Schöpf Synthesis
FeatureDescriptionReference
Reaction TypeOne-pot, three-component condensation thieme-connect.comdiva-portal.org
ReactantsDialdehyde, primary amine, acetonedicarboxylic acid thieme-connect.comdiva-portal.orggoogle.com
Key Intermediate8-Benzyl-8-azabicyclo[3.2.1]octan-3-one (in adapted syntheses) google.com
Modern AdaptationsSolid-phase synthesis diva-portal.org

The Mannich reaction is another classical and powerful tool for the construction of bridged bicyclic systems, including the 8-azabicyclo[3.2.1]octane framework. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine.

In the context of synthesizing tropane-like structures, the Mannich condensation can be seen as a key step within the broader Robinson-Schöpf sequence. Specifically, the reaction between the enol or enolate of acetonedicarboxylic acid, an amine, and a dialdehyde embodies the principles of the Mannich reaction, leading to the formation of the bicyclic core.

A direct application of the Mannich condensation for the synthesis of a related bridged system, N-benzyl-3-azabicyclo[3.2.1]octan-8-one, involves the reaction of cyclopentanone, benzylamine, and formaldehyde. nih.govacs.org While this produces a different isomer (an isotropane), it highlights the utility of the Mannich reaction in forming azabicyclic structures. The synthesis of the 8-azabicyclo[3.2.1]octan-3-one core, however, more classically relies on the Robinson-Schöpf approach which incorporates a double Mannich-type condensation.

Modern Strategies for Scaffold Construction

While classical methods remain relevant, modern synthetic chemistry has introduced more sophisticated strategies that allow for greater control over the stereochemistry of the final product. These enantioselective approaches are crucial for the synthesis of specific, biologically active stereoisomers.

The development of enantioselective methods to construct the 8-azabicyclo[3.2.1]octane scaffold is a significant area of research. ehu.esbohrium.com These strategies aim to produce optically active tropane derivatives, which is critical as the biological activity of these alkaloids often depends on their absolute stereochemistry. bohrium.com Many of these modern approaches focus on creating the chiral centers during the formation of the bicyclic ring system itself. ehu.es

Asymmetric cycloaddition reactions have emerged as a powerful tool for the enantioselective synthesis of 8-azabicyclo[3.2.1]octane systems. One notable example is the asymmetric 1,3-dipolar cycloaddition between cyclic azomethine ylides and dipolarophiles. rsc.orgnih.gov This reaction, often catalyzed by a dual system of a rhodium(II) complex and a chiral Lewis acid, can produce optically active 8-azabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.orgnih.gov

Another approach involves the [3+2] cycloaddition of a 2-azaallyllithium with a suitable dienophile to generate a cis-2,5-disubstituted pyrrolidine (B122466), which can then be further elaborated to the tropane skeleton. mdma.ch

Table 2: Examples of Asymmetric Cycloaddition Reactions
Reaction TypeKey Reagents/CatalystsOutcomeReference
Asymmetric 1,3-Dipolar CycloadditionCyclic azomethine ylides, Rh(II) complex, chiral Lewis acidOptically active 8-azabicyclo[3.2.1]octanes rsc.orgnih.gov
[3+2] Cycloaddition2-Azaallyllithium, dienophilecis-2,5-disubstituted pyrrolidine intermediate mdma.ch

The desymmetrization of achiral or meso precursors is a highly effective strategy for accessing enantiomerically enriched 8-azabicyclo[3.2.1]octane derivatives. ehu.esbohrium.com This approach starts with a symmetrical molecule and introduces chirality in a controlled manner.

A common starting material for desymmetrization is tropinone (B130398) or a related meso-tropinone derivative. ehu.esresearchgate.net One method involves an intramolecular proline-catalyzed aldol (B89426) reaction of a meso-dialdehyde, which can establish the tropane skeleton with good enantioselectivity. mdma.ch Another approach is the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by trapping with an electrophile.

Furthermore, the desymmetrization of a meso-epoxide derived from tropinone has been utilized in the synthesis of tropane alkaloids. msesupplies.com This strategy involves the enantioselective opening of the epoxide ring to introduce the desired stereochemistry.

Enantioselective Approaches to 8-Azabicyclo[3.2.1]octane Systems

Intramolecular Carboamination and Related Cyclizations

Intramolecular carboamination has emerged as a powerful strategy for the construction of the 8-azabicyclo[3.2.1]octane skeleton. jcsp.org.pk This approach involves the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond in a single synthetic step, efficiently assembling the bicyclic core.

One notable example is the copper-catalyzed enantioselective alkene carboamination. nih.gov This reaction converts N-sulfonyl-2-aryl-4-pentenamines into 6-azabicyclo[3.2.1]octanes. nih.gov The process is facilitated by a chiral catalyst, such as a copper complex of (R,R)-Ph-Box, and a stoichiometric oxidant like manganese dioxide (MnO2). nih.gov This method is significant as it creates two new stereocenters and a new ring in a single transformation. nih.gov While this specific example leads to a 6-azabicyclo[3.2.1]octane, the underlying principles of intramolecular carboamination are applicable to the synthesis of the 8-aza isomer.

Another related strategy involves a palladium-catalyzed cascade reaction. bohrium.com This method has been successfully employed to construct indole-fused bicyclo[3.2.1]octanes through an aminopalladation-triggered Heck-type reaction. bohrium.com Although applied to a different, more complex system, this demonstrates the utility of transition-metal-catalyzed cyclizations in creating the bicyclic framework. The development of intramolecular alkene carboamination reactions for the synthesis of enantiomerically enriched tropane derivatives further underscores the importance of this methodology. jcsp.org.pk

Rearrangement Reactions

Rearrangement reactions provide an alternative and powerful avenue for the synthesis of the azabicyclo[3.2.1]octane core, often by expanding a pre-existing ring system.

Beckmann Rearrangements in Azabicyclo[3.2.1]octanone Systems

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide. wikipedia.orgmasterorganicchemistry.com In the context of bicyclic systems, this reaction can be used to convert a bicyclo[2.2.1]heptanone oxime (a norcamphor (B56629) derivative) into a 2-azabicyclo[3.2.1]octan-3-one. rsc.orgcore.ac.uk This transformation typically involves treating the oxime with an acid or another promoting agent, such as benzenesulfonyl chloride, thionyl chloride, or phosphorus pentachloride. wikipedia.orgrsc.org

The reaction proceeds via the migration of a carbon atom anti-periplanar to the leaving group on the nitrogen. wikipedia.org However, a significant challenge in the Beckmann rearrangement of norcamphor-derived oximes is the potential for the formation of a regioisomeric lactam, as well as fragmentation byproducts. rsc.org The regioselectivity of the rearrangement is a critical factor, and the presence of substituents on the bicyclic framework can influence the reaction outcome. core.ac.uk For instance, the presence of a carboxylic acid group has been shown to influence the course of the Beckmann rearrangement in strained bicyclic compounds. core.ac.uk

Starting MaterialReagentProductYieldReference
Norcamphor derived oximeBenzenesulfonyl chloride or Sulfuric acid/NH4OH2-Azabicyclo[3.2.1]octan-3-one38% rsc.org
Fenchone oximeNot specifiedBeckmann rearrangement with side-reactionsNot specified rsc.org
Camphor oximeNot specified2-Azabicyclo[3.2.1]octanone regioisomer<12% rsc.org
Mitsunobu-Promoted Rearrangements

The Mitsunobu reaction, typically known for the conversion of alcohols to esters and other nucleophilic substitution products with inversion of stereochemistry, can also promote rearrangement reactions to form the 2-azabicyclo[3.2.1]octane system. rsc.orgorganic-chemistry.orgnih.gov This method has been successfully applied to the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives. rsc.org

The reaction mechanism involves the activation of a primary alcohol on the 2-azabicyclo[2.2.1]heptane scaffold under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate). rsc.org This is followed by an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of a strained aziridinium (B1262131) intermediate. Subsequent regioselective opening of the aziridinium ring by a nucleophile at the more substituted carbon atom results in the formation of the expanded 2-azabicyclo[3.2.1]octane core. rsc.org This rearrangement proceeds with an inversion of configuration, which is characteristic of an SN2-type ring-opening. rsc.org

Direct N-Functionalization Strategies for this compound and Analogues

The direct functionalization of the nitrogen atom of the 8-azabicyclo[3.2.1]octane ring system is a common and crucial step in the synthesis of a wide range of derivatives, including the title compound.

N-Acylation of Nortropinone with Benzoyl Halides and Related Reagents

The most direct method for the synthesis of this compound is the N-acylation of nortropinone (8-azabicyclo[3.2.1]octan-3-one). This reaction is typically achieved by treating nortropinone with a benzoyl halide, such as benzoyl chloride, in the presence of a base. nih.gov The base, often a tertiary amine like N,N-diisopropylethylamine, is used to neutralize the hydrogen halide byproduct formed during the reaction. nih.gov

Alternatively, other acylating agents can be employed. N-acylbenzotriazoles have been shown to be effective reagents for the N-acylation of sulfonamides and can be applied to the acylation of amines. researchgate.net This method can be particularly advantageous when the corresponding acyl halides are unstable or difficult to prepare. researchgate.net The reaction of nortropinone with benzoyl chloride is a standard procedure for introducing the N-benzoyl group, which can serve as both a key structural motif and a protecting group.

A study on the synthesis of a constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton utilized the N-acylation of an ethyl 8-azabicyclo[3.2.1]octane-1-carboxylate derivative with benzoyl chloride and N,N-diisopropylethylamine in dichloromethane. nih.gov

Amine SubstrateAcylating ReagentBaseProductYieldReference
Ethyl 4-exo-bromo-8-azabicyclo[3.2.1]octane-1-carboxylateBenzoyl chlorideN,N-diisopropylethylamineEthyl N-benzoyl-4-exo-bromo-8-azabicyclo[3.2.1]octane-1-carboxylateNot specified nih.gov

Protective Group Strategies Involving N-Benzoyl Moieties

The N-benzoyl group in this compound can also function as a protecting group for the nitrogen atom. The use of protecting groups is a fundamental strategy in organic synthesis to temporarily block a reactive functional group while transformations are carried out elsewhere in the molecule.

The N-benzoyl group is considered a stable protecting group. However, its removal, when necessary, can be achieved under specific conditions. For instance, N-benzyl groups, which are structurally related, are commonly removed by catalytic hydrogenation. google.com While the removal of an N-benzoyl group is generally more challenging, specific methods can be employed.

In the broader context of 8-azabicyclo[3.2.1]octane chemistry, various N-protecting groups are utilized, and their selection depends on the planned synthetic route and the stability of the group to different reaction conditions. For example, the N-Boc (tert-butoxycarbonyl) group is another common protecting group for the nitrogen in the 8-azabicyclo[3.2.1]octane system. uni-regensburg.de The choice between an N-benzoyl and an N-Boc group, or other protecting groups, is a strategic decision in the design of a synthetic pathway.

Synthesis of Functionalized Precursors and Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives hinges on the availability of suitable precursors, primarily nortropinone (8-azabicyclo[3.2.1]octan-3-one), which possesses a secondary amine that can be readily acylated. Alternatively, synthetic strategies may involve the use of N-protected intermediates that allow for functionalization of the carbon framework prior to deprotection and subsequent benzoylation.

A prevalent strategy for obtaining nortropinone derivatives involves the N-demethylation of the more accessible tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). nih.govresearchgate.net Tropinone itself can be synthesized through the classic Robinson "double Mannich" reaction, which utilizes simple starting materials like succinaldehyde, methylamine, and acetonedicarboxylic acid. iucr.org

Several methods have been developed for the N-demethylation of tropane alkaloids. Photochemical N-demethylation of tropinone can be achieved using tetraphenylporphyrin, oxygen, and light. nih.gov Oxidative N-demethylation has also been reported using Fe(III)-TAML catalysts with hydrogen peroxide, which proceeds through a biomimetic oxidation pathway. researchgate.net Furthermore, electrochemical methods offer a practical and selective approach for the N-demethylation of tropane alkaloids to their corresponding nortropane derivatives. core.ac.uk These methods are crucial for producing the key nortropinone precursor, which can then be benzoylated.

Another innovative approach to N-substituted nortropinone derivatives starts with the quaternization of tropinone with methyl iodide to form a stable synthetic equivalent of cyclohepta-2,6-dienone. This intermediate subsequently reacts with various primary amines, leading to the desired N-substituted nortropinones. researchgate.net

Palladium-catalyzed aminocarbonylation represents a direct and selective method for the synthesis of N-acylnortropane derivatives. mdpi.com This reaction involves the coupling of nortropinone with aryl or alkenyl halides in the presence of carbon monoxide and a palladium catalyst. mdpi.com This methodology allows for the direct introduction of a variety of acyl groups, including the benzoyl moiety, onto the nitrogen atom of the tropane scaffold. mdpi.com The choice of ligand, such as Xantphos, can be critical for achieving high selectivity with certain substrates. mdpi.com

The following table summarizes the palladium-catalyzed aminocarbonylation of nortropinone with various iodoalkenes.

Entry Iodoalkene Substrate Product (N-acyl-nortropinone derivative) Yield (%)
1 1-Iodo-3,3-dimethyl-1-butene N-(3,3-dimethyl-1-oxo-1-buten-1-yl)-8-azabicyclo[3.2.1]octan-3-one 86
2 (E)-1-Iodo-4-phenyl-1-butene N-((E)-1-oxo-4-phenyl-1-buten-1-yl)-8-azabicyclo[3.2.1]octan-3-one 83
3 1-Iodocyclohexene N-(1-cyclohexen-1-ylcarbonyl)-8-azabicyclo[3.2.1]octan-3-one 77
4 2-Iodo-1,1-diphenylethene N-(2,2-diphenyl-1-oxoethenyl)-8-azabicyclo[3.2.1]octan-3-one 79

Table based on data from a study on the selective synthesis of N-acylnortropane derivatives. mdpi.com

For the synthesis of more complex derivatives, functionalization of the carbon skeleton is often performed on an N-protected nortropinone. The N-benzyl group is a common protecting group in this context. For example, N-benzylnortropinone can be subjected to aldol condensation with benzaldehyde (B42025) to introduce a hydroxy(phenyl)methyl group at the C-2 position. iucr.org The benzyl (B1604629) group can subsequently be removed via catalytic hydrogenation to yield the corresponding secondary amine, which is then available for benzoylation.

The synthesis of isotropane (3-azabicyclo[3.2.1]octane) derivatives, which are structural isomers of tropanes, also provides insights into relevant synthetic strategies. A Mannich condensation of cyclopentanone, benzylamine, and formaldehyde can afford N-benzyl-3-azabicyclo[3.2.1]octan-8-one, a key intermediate for further functionalization. clinpgx.org

Reaction Chemistry and Chemical Transformations

Reactions at the Ketone Functionality (C3 Position)

The ketone at the C3 position is a primary site for nucleophilic addition and related condensation reactions.

The ketone of N-protected nortropinone derivatives readily undergoes aldol (B89426) reactions. These reactions involve deprotonation at the alpha-carbon (C2 or C4) using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then acts as a nucleophile, attacking an aldehyde to form an aldol addition product. researchgate.net

Research on N-protected nortropinones, such as the closely related N-Cbz (benzyloxycarbonyl) derivative, has shown that the aldol reaction with benzaldehyde (B42025) proceeds with moderate to good yields. For instance, the reaction of N-Cbz nortropinone with benzaldehyde after deprotonation with LDA resulted in the corresponding aldol product with a 51% yield. researchgate.net The use of chiral lithium amides can induce enantioselectivity in these reactions. researchgate.netehu.es The stereochemical outcome of these reactions is often directed to favor the exo,anti diastereomer. beilstein-journals.org However, studies have also noted that certain N-substituted derivatives, like N-benzyl nortropinone, may not react effectively under aqueous or neat conditions, highlighting the importance of specific reaction conditions for successful transformations. researchgate.net

Table 1: Aldol Reaction Yields for N-Protected Nortropinone Derivatives with Benzaldehyde
N-Protecting GroupBaseYieldReference
N-CbzLDA51% researchgate.net
N-BocLDA84% researchgate.net
None (Nortropinone)LDA47% researchgate.net

The reaction of a ketone with a cyanide source, such as hydrogen cyanide (HCN) or an alkali metal cyanide (NaCN, KCN), results in the formation of a cyanohydrin. wikipedia.org This nucleophilic addition involves the attack of the cyanide anion on the electrophilic carbonyl carbon. orgoreview.comyoutube.com For the reaction to proceed effectively, it typically requires a basic catalyst to ensure the presence of the nucleophilic cyanide ion (⁻CN). libretexts.org

In the case of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one, this reaction would yield 8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carbonitrile. The mechanism involves the nucleophilic cyanide attacking the C3 carbonyl to form a tetrahedral alkoxide intermediate, which is then protonated to give the final cyanohydrin product. libretexts.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be further derivatized, for example, through hydrolysis under acidic or basic conditions to yield a carboxylic acid, or reduced to form an amine. pearson.com

The carbonyl group at the C3 position can be readily reduced to a hydroxyl group. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the ketone into the corresponding secondary alcohol, 8-benzoyl-8-azabicyclo[3.2.1]octan-3-ol. rsc.org This reduction is a common step in the synthesis of various tropane (B1204802) alkaloid analogs.

Oxidation of the ketone at the C3 position is generally not a feasible reaction, as the carbonyl carbon is already in a relatively high oxidation state. Further oxidation would typically require harsh conditions that could lead to the cleavage of the bicyclic ring system.

Reactivity at the Bridged Nitrogen Atom (N8 Position)

The benzoyl group attached to the nitrogen atom is an amide functionality, which defines the reactivity at this position. Its removal or the synthesis of other N-substituted derivatives are key transformations.

For this compound, the relevant transformation is N-debenzoylation , which is the cleavage of the N-benzoyl amide bond. This reaction is typically achieved through hydrolysis under either acidic or basic conditions. The process yields the parent secondary amine, nortropinone (8-azabicyclo[3.2.1]octan-3-one), and benzoic acid as a byproduct. This deprotection step is crucial for accessing the free nitrogen, which can then be subjected to further functionalization. While methods for N-debenzylation of N-benzyl amines and amides are well-documented, such as using palladium-catalyzed hydrogenolysis or strong oxidizing agents, the hydrolysis of the N-benzoyl amide bond remains the most direct method for this specific compound. researchgate.netnih.govorganic-chemistry.org

The title compound is itself a product of the N-acylation of nortropinone. This transformation can be carried out by reacting nortropinone with an acylating agent like benzoyl chloride in the presence of a base. More advanced methods have been developed for the synthesis of a variety of N-acylnortropane derivatives. mdpi.com

One such method is the palladium-catalyzed aminocarbonylation of nortropinone with iodoalkenes. mdpi.com This reaction provides a versatile route to various N-acyl derivatives in good yields. For example, reacting nortropinone with 1-iodo-4-(tert-butyl)cyclohex-1-ene under palladium catalysis yields the corresponding N-acylnortropinone in 86% yield. mdpi.com

Table 2: Palladium-Catalyzed N-Acylation of Nortropinone
Iodoalkene SubstrateN-Acylnortropinone ProductYieldReference
1-Iodo-4-(tert-butyl)cyclohex-1-ene(1R,5S)-8-(4-(tert-Butyl)cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one86% mdpi.com
1-Iodocyclohex-1-ene(1R,5S)-8-(Cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-one77% mdpi.com

Furthermore, the parent nortropinone can undergo N-alkylation by reacting with various alkyl halides to produce N-alkyl-8-azabicyclo[3.2.1]octan-3-ones, such as the well-known tropinone (B130398) (the N-methyl derivative). asianpubs.org

Table of Mentioned Compounds

Compound NameCore Structure/Class
This compoundN-Acyl Nortropinone
Nortropinone (8-azabicyclo[3.2.1]octan-3-one)Tropane Alkaloid Precursor
Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one)Tropane Alkaloid
N-Benzyloxycarbonyl-nortropinone (N-Cbz nortropinone)N-Acyl Nortropinone
N-tert-Butoxycarbonyl-nortropinone (N-Boc nortropinone)N-Acyl Nortropinone
8-Benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-3-carbonitrileCyanohydrin Derivative
8-Benzoyl-8-azabicyclo[3.2.1]octan-3-olTropane Alcohol Derivative
(1R,5S)-8-(4-(tert-Butyl)cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-oneN-Acyl Nortropinone
(1R,5S)-8-(Cyclohex-1-enecarbonyl)-8-azabicyclo[3.2.1]octan-3-oneN-Acyl Nortropinone
BenzaldehydeAromatic Aldehyde
Lithium Diisopropylamide (LDA)Non-nucleophilic Base
Sodium Borohydride (NaBH₄)Reducing Agent
Hydrogen Cyanide (HCN)Reagent
Benzoic AcidCarboxylic Acid

Quaternization Reactions of the Bridged Nitrogen

The tertiary amine of the 8-azabicyclo[3.2.1]octane system can undergo quaternization by reacting with suitable alkylating agents to form quaternary ammonium (B1175870) salts. This transformation introduces a permanent positive charge and an additional substituent to the nitrogen atom. In the case of N-substituted nortropane derivatives, such as the N-benzyl analogue, this reaction proceeds by nucleophilic attack of the nitrogen on an electrophilic carbon.

The process typically involves treating the parent amine with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. google.com The selection of the alkylating agent determines the nature of the fourth substituent on the nitrogen. While the benzoyl group on the target molecule reduces the nucleophilicity of the bridgehead nitrogen compared to an N-alkyl analogue, quaternization can still be achieved under appropriate conditions.

Table 1: Examples of Quaternization Agents

Reagent Class Specific Example (R-Y) Resulting Quaternary Group (R) Anion (Y)
Alkyl Halide Methyl Iodide Methyl Iodide
Alkyl Halide Ethyl Bromide Ethyl Bromide

Data synthesized from literature describing general quaternization reactions of this scaffold. google.com

Stereoselective Reactions and Diastereocontrol within the Bicyclic System

The rigid, conformationally restricted structure of the 8-azabicyclo[3.2.1]octane scaffold is instrumental in directing the stereochemical outcome of reactions. au.dk This inherent diastereocontrol is a significant advantage in synthetic chemistry, allowing for the predictable formation of specific stereoisomers. au.dk The bicyclic framework effectively shields one face of the molecule, compelling reagents to approach from the less sterically hindered direction.

Aldol reactions involving tropinone and its derivatives are well-documented examples of stereoselectivity. academie-sciences.fr The enolates derived from these ketones react with aldehydes to produce aldol adducts with a high degree of diastereoselectivity. The configuration of the newly formed stereocenters is dictated by the geometry of the bicyclic system. The N-substituent can also influence the equatorial/axial equilibrium of the piperidone ring, which in turn can affect the stereochemical course of reactions. academie-sciences.fr

Furthermore, reductions of the ketone at the C-3 position are highly stereoselective. The hydride reagent preferentially attacks from the less hindered equatorial face, leading predominantly to the formation of the endo-alcohol.

Table 2: Examples of Stereoselective Reactions

Reaction Type Reagents Major Product Stereochemistry
Aldol Condensation Base, Aldehyde (e.g., Benzaldehyde) Diastereomerically enriched aldol adduct
Ketone Reduction NaBH₄ or LiAlH₄ Predominantly endo-alcohol

This table summarizes general findings on the stereoselectivity of the 8-azabicyclo[3.2.1]octan-3-one scaffold. au.dkacademie-sciences.fr

Other Functional Group Transformations on the 8-Azabicyclo[3.2.1]octan-3-one Scaffold

Beyond reactions involving the bridgehead nitrogen, the ketone at the C-3 position is a versatile handle for a wide array of functional group interconversions. These transformations allow for the introduction of new functionalities and the synthesis of a diverse library of derivatives.

One common reaction is the formation of an oxime through treatment with hydroxylamine. cymitquimica.com This conversion changes the geometry and electronic properties at the C-3 position and provides a gateway to further chemistry, such as the Beckmann rearrangement or reduction to an amine.

Reductive amination is another powerful method used to convert the C-3 ketone directly into a primary, secondary, or tertiary amine. This one-pot reaction typically involves treating the ketone with an amine (or ammonia) in the presence of a reducing agent like hydrogen and a palladium catalyst or sodium cyanoborohydride. The stereochemical outcome is often directed by the bicyclic frame, yielding the endo-amine as the major product.

Additionally, the ketone can be converted into a cyanohydrin by nucleophilic addition of a cyanide source. This introduces both a hydroxyl group and a nitrile group at the C-3 position, which can be further elaborated. For instance, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Table 3: Key Functional Group Transformations at C-3

Reaction Reagents Product Functional Group
Oximation Hydroxylamine (NH₂OH) Oxime
Reductive Amination Amine (R-NH₂), Reducing Agent (e.g., H₂/Pd) Amine
Cyanohydrin Formation Sodium Cyanide (NaCN), Acid Cyanohydrin

Data compiled from various sources describing transformations of the 8-azabicyclo[3.2.1]octan-3-one ketone. cymitquimica.com

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional groups.

Published data from studies involving the synthesis of this compound provide precise chemical shifts. rsc.orgresearchgate.net In one synthesis, this compound was obtained as a colorless oil. rsc.org The characterization data from this and other reports are summarized below. rsc.orgresearchgate.net

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

¹H NMR Data ¹³C NMR Data
Chemical Shift (δ ppm) Assignment Chemical Shift (δ ppm)
7.55 – 7.44 (m, 5H)Aromatic (Benzoyl)207.51
5.07 (s, 1H)Bridgehead (C1 or C5)168.95
4.41 (s, 1H)Bridgehead (C5 or C1)135.56
2.95 (s, 1H)130.61
2.53 – 2.50 (m, 2H)128.68
2.34 (s, 1H)127.13
2.17 (s, 2H)55.99
1.77 (d, J = 8.3 Hz, 2H)51.47
49.73
48.83
29.64
28.86
Data sourced from multiple reports; minor variations in reported shifts may occur. rsc.orgresearchgate.net

The 8-azabicyclo[3.2.1]octane core is a conformationally restricted system. The introduction of the N-benzoyl group adds another layer of complexity due to the potential for N-invertomers, also known as amide rotamers. The partial double-bond character of the amide C-N bond restricts rotation, leading to two possible planar arrangements of the benzoyl group relative to the bicyclic ring. These rotamers can interconvert, and the rate of this exchange influences the NMR spectrum.

Advanced NMR techniques are crucial for studying these dynamic phenomena:

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment can detect protons that are close in space, providing critical information for determining the relative stereochemistry and preferred conformation of the bicyclic ring (e.g., chair or boat) and the orientation of the benzoyl group.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, chemists can study the dynamics of conformational exchange. At low temperatures, the interconversion between N-invertomers might slow down sufficiently to observe separate signals for each rotamer. Conversely, at high temperatures, rapid exchange would lead to averaged, sharp signals.

While specific advanced NMR studies on this compound are not detailed in the available literature, these methods are the standard approach for elucidating the complex stereochemistry and conformational dynamics of such N-acylated bicyclic amines.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the molecular formula.

For this compound, HRMS data has been reported using Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecule [M+H]⁺. rsc.org

Interactive Data Table: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₄H₁₅NO₂
Ion [M+H]⁺
Calculated Mass 230.1176
Found Mass 230.1174
Source: rsc.org

The excellent agreement between the calculated and found mass confirms the molecular formula. rsc.org Under electron ionization (a harder technique), predictable fragmentation pathways would include the cleavage of the benzoyl group (m/z 105) and various fissions of the bicyclic framework.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density in a single crystal. This technique can unambiguously determine bond lengths, bond angles, and the absolute and relative configuration of all atoms in the solid state.

However, this analysis requires a single crystal of suitable quality, which can be challenging to obtain. In the case of this compound, it has been isolated as an oil or a powder following purification by column chromatography, and no published X-ray crystal structures are available in the searched literature. rsc.orgresearchgate.netucl.ac.uk If crystallized, this technique would provide an exact picture of the solid-state conformation of the bicyclic rings and the orientation of the N-benzoyl substituent.

Other Spectroscopic Techniques for Structural Confirmation (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While reports confirm the use of IR spectroscopy in the characterization of this compound, specific peak values are not always detailed. ucl.ac.uk

Based on its structure, the IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

Ketone C=O Stretch: A strong band typically appears around 1715 cm⁻¹.

Amide C=O Stretch: A strong band is expected around 1630-1650 cm⁻¹. The conjugation with the phenyl ring and the electronic nature of the nitrogen atom influence this frequency.

Aromatic C=C Stretch: Multiple bands of variable intensity would appear in the 1600-1450 cm⁻¹ region.

C-N Stretch: This vibration would likely be found in the 1200-1100 cm⁻¹ region.

Aromatic C-H Bending: Bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene (B151609) ring.

These IR bands serve as a quick diagnostic for the presence of the critical benzoyl and ketone functionalities within the molecule.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Studies on related N-substituted nortropinones provide a framework for understanding the electronic landscape of the N-benzoyl derivative. DFT calculations reveal how the substituent on the nitrogen atom influences the electronic properties of the entire bicyclic system. academie-sciences.fr The benzoyl group, with its electron-withdrawing nature, is expected to significantly affect the charge distribution around the nitrogen atom and the carbonyl group at the C-3 position.

DFT studies on similar bicyclic amines have been used to analyze charge delocalization and electron density. For 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one, the electron density is likely polarized towards the benzoyl group and the ketone function. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO is expected to be localized around the electron-rich regions, while the LUMO would be associated with the electron-deficient centers, indicating sites for nucleophilic and electrophilic attack, respectively.

Calculations on related N-phenyl substituted tropinones have determined the relative free energies of different conformations, which are directly linked to their electronic and energetic stability. academie-sciences.fr These calculations are crucial for understanding the equilibrium between different invertomers. academie-sciences.fr

Table 1: Calculated Relative Free Energies for N-Inversion in N-Phenylnortropinone (A Representative Analog) This table presents DFT-calculated free energy differences (ΔG) between the equatorial and axial invertomers of N-phenylnortropinone in the gas phase, providing insight into the energetic preferences of N-aryl substituted tropinones.

Computational MethodΔG (kcal/mol)Equatorial/Axial Ratio
B3LYP/6-31G(d)-2.00.0045
B3LYP/6-31+G(d,p)-1.80.046
M06-2X/6-31G(d)-1.80.0076
M06-2X/6-31+G(d,p)-1.60.068
Data sourced from a computational study on N-substituted nortropinones. academie-sciences.fr

Conformational Analysis and Energy Landscapes of Bridged Bicyclic Ketones

The 8-azabicyclo[3.2.1]octane framework is a rigid structure, but it still possesses conformational flexibility, primarily related to the orientation of the substituent on the nitrogen atom and the conformation of the six-membered ring. academie-sciences.fr Computational studies are essential for mapping the potential energy surface and identifying the most stable conformations.

The key conformational feature in N-substituted tropinones is the equilibrium between the equatorial and axial invertomers of the N-substituent relative to the piperidone ring. academie-sciences.fr For this compound, the benzoyl group can adopt either an equatorial or an axial position. Computational analyses on similar N-substituted systems have shown that the preference for either conformation is influenced by steric and electronic factors, as well as the solvent environment. academie-sciences.fr

While some N-alkyl substituted tropinones show a preference for the equatorial N-invertomer, N-phenyl derivatives have been calculated to favor the axial position in the gas phase. academie-sciences.fr The energy landscape of these bridged bicyclic ketones is characterized by the energy barriers for nitrogen inversion and ring flipping. The piperidone ring within the bicyclo[3.2.1]octane system typically adopts a chair conformation. Computational studies on related [3.2.1]-3-azabicyclic systems have also investigated the stability of boat-like versus chair-like conformations. montclair.edu

Table 2: Comparison of Conformational Preferences in N-Substituted Tropinones This table illustrates the calculated preference for equatorial vs. axial conformers for different N-substituents on the tropinone (B130398) skeleton in the gas phase. This comparison highlights the significant influence of the substituent's nature on conformational stability.

N-SubstituentMost Stable Conformer (Gas Phase)ΔG (Equatorial to Axial, kcal/mol)Reference
EthylEquatorial0.14 to 0.24 academie-sciences.fr
Benzyl (B1604629)Equatorial0.31 to 0.41 academie-sciences.fr
PhenylAxial-2.0 to -1.6 academie-sciences.fr
Data indicates that while simple alkyl and benzyl groups prefer the equatorial position, the phenyl group shows a strong preference for the axial position. academie-sciences.fr

Stereochemical Predictions and Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for predicting the stereochemical outcome of reactions involving bridged bicyclic ketones and for elucidating the underlying reaction mechanisms. For this compound, this is particularly relevant for reactions at the C-2 and C-4 positions, adjacent to the ketone.

The stereoselectivity of reactions such as aldol (B89426) additions to tropinone has been a subject of extensive study. researchgate.netbeilstein-journals.org Computational modeling can help to rationalize the observed diastereoselectivity by calculating the energies of the transition states leading to different stereoisomers. The facial selectivity of the attack on the enolate formed from this compound would be dictated by the steric hindrance imposed by the bicyclic framework and the N-benzoyl group.

Furthermore, computational studies can elucidate the mechanism of stereochemical interconversion. For instance, the isomerization between exo and endo products, which has been observed in related tropinone aldol adducts, can be modeled to understand the energetic barriers and intermediates involved. beilstein-journals.org By modeling the transition states, chemists can predict whether a reaction will be under kinetic or thermodynamic control and how to influence the stereochemical outcome. The congruence between computational predictions and experimental results in similar tropane-derived systems has been demonstrated, validating the power of these theoretical approaches. acs.org The insights gained from these computational studies are crucial for the rational design of stereoselective syntheses of complex molecules based on the 8-azabicyclo[3.2.1]octane scaffold. researchgate.net

Applications in Organic Synthesis

8-Azabicyclo[3.2.1]octan-3-one Derivatives as Versatile Building Blocks and Synthons

The 8-azabicyclo[3.2.1]octane framework is the central structural core of tropane (B1204802) alkaloids, a large family of over 300 naturally occurring compounds known for their significant biological activities. rsc.orgehu.esresearchgate.net This has driven extensive research into using derivatives like 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one as versatile building blocks for synthetic chemistry. rsc.orgehu.esresearchgate.net The scaffold's utility extends beyond natural product synthesis into medicinal chemistry, where it is used to develop novel therapeutic agents. For instance, constraining a piperidine core into the more rigid 8-azabicyclo[3.2.1]octane scaffold proved beneficial in the development of potent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising target for managing inflammation. nih.gov

The chemical versatility of the scaffold allows for the introduction of various substituents and functional groups. Researchers have successfully incorporated fluorine-containing motifs, such as the CHF2O-group, onto the 8-azabicyclo[3.2.1]octane core to create libraries of compounds for drug discovery. thieme-connect.com One of the most fundamental reactions showcasing its role as a synthon is the aldol (B89426) reaction of tropinone (B130398) (8-methyl-8-azabicyclo[3.2.1]octan-3-one), which provides access to diastereomerically pure aldols that are key intermediates in the synthesis of various tropane alkaloids and their analogues. researchgate.netbeilstein-journals.org

The following table summarizes examples of how these derivatives are used as foundational materials in synthesis.

Derivative ClassApplication AreaExample Target Molecules
TropinonesNatural Product SynthesisTropane Alkaloids (e.g., Atropine, Cocaine) researchgate.net
Azabicyclic SulfonamidesMedicinal ChemistryNAAA Inhibitors nih.gov
Aryloxy-8-azabicyclooctanesMedicinal ChemistryMonoamine Reuptake Inhibitors google.com
Fluorinated AzabicyclesDrug DiscoveryNovel Fluorinated Compound Libraries thieme-connect.com

Enantiomerically Pure Derivatives as Chiral Intermediates in Complex Molecule Synthesis

Many biologically active molecules based on the 8-azabicyclo[3.2.1]octane framework are chiral, meaning their therapeutic effects are often dependent on a specific three-dimensional arrangement of atoms. researchgate.net Consequently, the synthesis of enantiomerically pure derivatives is of paramount importance for accessing new analogues with potential applications in drug discovery programs. researchgate.net

Stereoselective synthesis of these chiral intermediates is typically achieved through two main strategies:

Chiral Pool Synthesis : This approach utilizes naturally occurring enantiopure building blocks that already contain the necessary stereochemical information to guide the formation of the bicyclic system. ehu.esuni-regensburg.de

Asymmetric Synthesis : These methods establish the desired stereochemistry during the synthesis itself. This can involve the desymmetrization of achiral tropinone derivatives or the use of chiral catalysts or auxiliaries to control the formation of the bicyclic scaffold. rsc.orgresearchgate.net

A notable example is the synthesis of the HIV entry inhibitor Maraviroc, which involves an enantiomerically pure (S)-3-amino-3-phenyl-l-propanol intermediate that can be derived from precursors related to the azabicyclic scaffold. google.com Similarly, the formal total synthesis of both (R)-(-)- and (S)-(+)-Cocaine relies on the use of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene, a key chiral intermediate. researchgate.net The aldol reactions of tropinone can be rendered enantioselective by using chiral lithium amide bases, yielding enantiomerically pure aldols that serve as crucial intermediates in the stereoselective synthesis of natural products like ferrugine and knightinol. beilstein-journals.org

Chiral IntermediateTarget Molecule/ClassSynthetic Strategy
(1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene(R)-(-)- and (S)-(+)-CocaineAsymmetric Synthesis researchgate.net
Enantiopure Tropinone AldolsFerrugine, KnightinolEnantioselective Deprotonation / Aldol Reaction beilstein-journals.org
(S)-3-amino-3-phenyl-l-propanol DerivativesMaravirocResolution of Enantiomers google.com

Development of Novel Synthetic Methodologies Utilizing the Bicyclic Scaffold

The unique structure of the 8-azabicyclo[3.2.1]octane system has not only made it a target of synthesis but also a tool for developing new synthetic methods. researchgate.netnih.gov These methodologies often focus on creating the bicyclic scaffold with high levels of stereocontrol.

Cycloaddition Reactions are powerful tools for constructing the bicyclic core. A microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole derivatives has been developed to access 8-azabicyclo[3.2.1]octanes in a diastereomerically and enantiomerically pure form. researchgate.net Another innovative approach is the Brønsted acid-mediated [5+2] cycloaddition, which generates functionalized azabicyclo[3.2.1]octenes in a regio- and enantiocontrolled manner, installing four stereocenters in a single step. nih.gov

Asymmetric Transformations have been a major focus. The desymmetrization of achiral tropinone derivatives using stoichiometric chiral lithium amide bases is a well-established method for creating stereocenters. researchgate.net More recently, an innovative organocatalytic approach based on the intramolecular desymmetrization of meso-epoxides has been developed for the asymmetric synthesis of tropanes. researchgate.net

Biocatalysis offers a modern and efficient route to chiral derivatives. In a specific application involving the title compound, an engineered transaminase enzyme was used for the transformation of this compound into 3-amino-8-azabicyclo[3.2.1]oct-8-yl-phenyl-methanone. A variant with five mutated amino acids achieved complete diastereoselectivity towards the formation of the exo-amine product. uniovi.es

MethodologyDescriptionKey Features
[3+2] Cycloaddition CascadeMicrowave-assisted reaction of cyclopropanated pyrroles.Access to dia- and enantiopure products. researchgate.net
Brønsted Acid-Catalyzed [5+2] CycloadditionReaction of η3-pyridinylmolybdenum scaffolds with alkenes.High regio- and enantiocontrol; installs four stereocenters. nih.gov
Desymmetrization of TropinonesUse of chiral lithium amide bases on achiral tropinone.Enantioselective deprotonation to create chiral enolates. ehu.esresearchgate.net
Biocatalytic AminationEnzymatic transformation of a ketone to a chiral amine.High diastereoselectivity (>99%) using an engineered transaminase. uniovi.es

Analytical Methodologies for Chemical Assessment

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and other impurities, providing quantitative data on its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of non-volatile compounds like 8-azabicyclo[3.2.1]octane derivatives. In synthetic processes, HPLC is used to monitor the conversion of reactants into products. For instance, in the preparation of related compounds like substituted 8-azabicyclo[3.2.1]octan-3-ols, reaction progress is closely followed by HPLC to ensure completion before proceeding with work-up. google.com Purity assays are routinely conducted using HPLC with UV detection, where the final product's purity is determined against a certified standard. google.comlgcstandards.com For example, a purity of over 99% for a final product can be confirmed after recrystallization, demonstrating the technique's effectiveness. google.com

The conditions for HPLC analysis are tailored to the specific properties of the compound. For benzoyl-containing tropane (B1204802) derivatives like benzoylecgonine (B1201016), specific methods have been developed. lgcstandards.com A typical setup involves a reverse-phase C18 column and a gradient mobile phase, often a mixture of acidified water and acetonitrile, with UV detection at a wavelength suitable for the benzoyl chromophore (e.g., 232 nm). lgcstandards.com

Table 1: Example HPLC Conditions for Analysis of a Related Benzoyl-Tropane Derivative

Parameter Value
Instrument Waters Model 1525 Binary pump, 717 plus autosampler
Column X-bridge C-18, 5 µm (4.6 mm x 150 mm)
Column Temperature 40 °C
Mobile Phase A: Water (0.05% formic acid), B: Acetonitrile (0.05% formic acid)
Flow Rate 1.0 mL/min
Gradient 10%-50% B (0-10 min), 50% B (10-13 min), 50%-90% B (13-14 min), 90%-10% B (14-15 min)
Detector PDA 2998 operating at 232 nm

This data is for the analysis of benzoylecgonine tetrahydrate and serves as an illustrative example of methods used for structurally similar compounds. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. In the analysis of related 8-azabicyclo[3.2.1]octane structures, GC-MS is used to characterize final products and confirm their molecular weight. nih.gov For example, the analysis of a series of N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ols utilized GC-MS to confirm the identity of the synthesized compounds. nih.gov

Spectroscopic Methods for Quantitative and Qualitative Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR spectra for the closely related "8-Benzyl-8-azabicyclo[3.2.1]octan-3-one" show characteristic signals for the aromatic protons of the benzyl (B1604629) group (typically in the 7.20-7.42 ppm range), the benzylic methylene (B1212753) protons (~3.73 ppm), and various protons on the bicyclic octane (B31449) core, which appear as complex multiplets at higher field strengths (1.64-2.72 ppm). google.com

¹³C NMR provides complementary information, identifying the carbonyl carbon (C=O) of the ketone at a characteristic downfield shift (e.g., ~210.4 ppm for the benzyl analogue) and the distinct carbons of the bicyclic framework and the benzoyl group. rsc.org

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of a compound like "8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one" would be expected to show strong absorption bands characteristic of the ketone and the amide (from the benzoyl group). For the N-benzyl analogue, a strong ketone (C=O) stretch is observed around 1714 cm⁻¹, and C-H stretching frequencies for the aliphatic and aromatic portions are also clearly visible. rsc.org The benzoyl group would introduce a characteristic amide C=O stretch, typically around 1630-1680 cm⁻¹.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. Low-resolution mass spectrometry (LRMS) of "8-Benzyl-8-azabicyclo[3.2.1]octan-3-one" shows the expected molecular ion peak (MH+) at m/z 216.3. google.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For the benzyl analogue, an HRMS value of 216.1379 [M+H+] was found, which corresponds well with the calculated value of 216.1383 for the formula C₁₄H₁₇NO. rsc.org

Table 2: Exemplary Spectroscopic Data for the Closely Related "8-Benzyl-8-azabicyclo[3.2.1]octan-3-one"

Technique Observation Interpretation Reference
IR (film) ν_max_: 1714 cm⁻¹ Ketone C=O stretch rsc.org
¹H NMR (400 MHz, CDCl₃) δ 7.24-7.50 (m, 5H) Aromatic protons (phenyl ring) rsc.org
δ 3.77 (s, 2H) Benzylic CH₂ protons rsc.org
δ 1.60-2.72 (m, 10H) Aliphatic protons on bicyclic core rsc.org
¹³C NMR (100 MHz, CDCl₃) δ 210.4 Ketone carbonyl carbon rsc.org
δ 139.3, 128.41, 128.35, 127.1 Aromatic carbons rsc.org
δ 58.6, 55.2, 48.3, 27.8 Aliphatic carbons of bicyclic core rsc.org
HRMS (ESI-MS) Found: 216.1379 [M+H]⁺ Corresponds to formula C₁₄H₁₇NO rsc.org

This data is for the N-benzyl analogue and serves to illustrate the expected signals for a compound with this core structure.

Future Directions in the Chemical Research of 8 Benzoyl 8 Azabicyclo 3.2.1 Octan 3 One and Analogous Structures

Development of Novel and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of complex molecules like 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one. Future research will likely focus on the following areas:

Catalytic One-Pot Reactions: Traditional multi-step syntheses of the 8-azabicyclo[3.2.1]octane core are often resource-intensive. Researchers are developing novel one-pot procedures that combine multiple reaction steps without isolating intermediates. A notable example is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM) with ammonia, catalyzed by Pt/NiCuAlOx, to produce 8-oxa-3-azabicyclo[3.2.1]octane (OABCO), a related bicyclic structure. cardiff.ac.ukresearchgate.net This approach, achieving a 58% yield with 100% starting material conversion under optimized conditions, highlights a sustainable pathway using biomass-derivable starting materials. cardiff.ac.ukresearchgate.net

Palladium-Catalyzed Carbonylations: Modern catalytic methods offer high selectivity and efficiency. The synthesis of N-acylnortropane derivatives, including this compound, has been achieved with high yields (81%) via palladium-catalyzed aminocarbonylation of nortropinone with iodoarenes. mdpi.com This method demonstrates the selective formation of the amide bond under relatively mild conditions, providing a powerful tool for creating diverse analogs. mdpi.com Future work will likely explore a wider range of catalysts and coupling partners to expand the synthetic toolbox.

Elimination of Hazardous Reagents: Older synthetic routes for related structures often relied on hazardous or unstable reagents, such as organotin compounds or the expensive nortropinone hydrochloride. google.com Newer processes are being designed to circumvent these issues. For instance, a process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols was developed that avoids tin chemistry and the isolation of difficult intermediates by using an alkyl lithium addition to a mixture of a tropinone (B130398) intermediate and an iodo-heteroaryl. google.com This trend towards safer and more cost-effective reagents is expected to continue.

Synthetic StrategyKey FeaturesStarting MaterialsCatalyst/ReagentYieldReference
One-Pot AminocyclizationSustainable, high conversion2,5-Tetrahydrofurandimethanol, AmmoniaPt/NiCuAlOx58% cardiff.ac.ukresearchgate.net
Palladium-Catalyzed AminocarbonylationHigh selectivity, mild conditionsNortropinone, IodoarenesPd(OAc)₂/Xantphos81-93% mdpi.com
Tin-Free ArylationAvoids hazardous reagents, high purityTropinone intermediate, Iodo-heteroarylAlkyl lithium, LiBr80% google.com

Exploration of Undiscovered Chemical Transformations

While the core 8-azabicyclo[3.2.1]octane skeleton is well-established, the full extent of its chemical reactivity remains to be explored. Future research will likely delve into novel transformations to generate unprecedented molecular diversity.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a frontier in organic synthesis. Applying C-H activation strategies to the 8-azabicyclo[3.2.1]octane framework could enable the direct introduction of new substituents without the need for pre-functionalized starting materials, streamlining the synthesis of complex analogs.

Photochemical Reactions: Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods. Intramolecular photochemical [2+2]-cycloadditions have been used to create related azabicyclic systems. researchgate.net Exploring the photochemical reactivity of this compound could lead to novel cage compounds and rearranged skeletons with interesting properties.

Ring-Distortion and Expansion/Contraction Strategies: The rigid bicyclic structure can be subjected to reactions that alter the ring system itself. For instance, semipinacol rearrangement of fused β-lactam diols has been used to create keto-bridged bicyclic amides. researchgate.net Applying such rearrangement strategies to derivatives of this compound could yield novel scaffolds like 9-azabicyclo[3.3.1]nonan-3-ones or other unique polycyclic architectures. researchgate.net

Advanced Stereochemical Control and Derivatization Strategies

The biological activity of tropane-like molecules is highly dependent on their three-dimensional structure (stereochemistry). Therefore, precise control over stereoisomer formation is paramount.

Enantioselective Desymmetrization: A powerful strategy involves starting with an achiral or meso-compound and selectively reacting one of two symmetric functional groups to induce chirality. The enantioselective desymmetrization of an epoxytropinone has been successfully used as a key step in the synthesis of the alkaloid peduncularine. msesupplies.com This approach is a cornerstone for accessing enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives from simple precursors. rsc.org

Catalytic Asymmetric Synthesis: The development of catalytic methods that directly generate the chiral bicyclic scaffold is a major goal. rsc.org This includes asymmetric intramolecular reactions, such as the desymmetrization of meso-epoxides, to build the 8-azabicyclo[3.2.1]octane core with high enantioselectivity. researchgate.net

Targeted Derivatization for Structure-Activity Relationship (SAR) Studies: The synthesis of a wide array of analogs by modifying the N-benzoyl group and other positions on the bicyclic ring is crucial for drug discovery. nih.gov For example, replacing the N-benzoyl group with moieties like a cyclopropylmethyl group or various sulfonamides has led to compounds with highly selective affinities for specific biological targets. nih.govacs.org Future efforts will focus on creating libraries of derivatives to fine-tune pharmacological profiles, guided by computational models. acs.orgresearchgate.net

StrategyDescriptionExample ApplicationReference
Enantioselective DesymmetrizationCreating a chiral center from a symmetric precursor.Desymmetrization of an epoxytropinone for peduncularine synthesis. rsc.orgmsesupplies.com
Asymmetric Aldol (B89426) ReactionsUsing chiral lithium amides to control the stereoselective formation of aldol adducts of tropinone.Synthesis of diastereomerically pure aldols of tropinone. researchgate.netbeilstein-journals.org
Targeted DerivatizationSystematic modification of the scaffold to probe biological activity.Synthesis of 8-substituted analogs to modulate affinity for monoamine transporters. nih.gov

Deeper Computational Insight into Reactivity and Structural Behavior

Computational chemistry is becoming an indispensable tool for predicting and understanding the behavior of complex molecules.

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states and predict the stereochemical and regiochemical outcomes of reactions. For example, DFT studies have been used to explain the regioselectivity of cyclization reactions in the synthesis of azabicyclic chimeras. researchgate.net

Understanding Enantioselectivity: Computational models can elucidate the origins of stereocontrol in asymmetric reactions. Studies combining experimental results with computational analysis have demonstrated a strong congruence in predicting the diastereoselectivity of C-alkylation of tropane-derived enamines, providing a powerful predictive tool for synthesis design. acs.org

Conformational Analysis: The 8-azabicyclo[3.2.1]octane system can exist in different conformations, which influences its reactivity and biological interactions. Computational analysis helps determine the relative energies of these conformations and how substituents affect the conformational preference, as seen in studies of granatanone aldols. beilstein-journals.org This insight is critical for designing molecules that fit precisely into a biological target.

Q & A

Q. What are the common synthetic routes for 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of benzoylated precursors. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene has been employed for analogous azabicyclo compounds, achieving >99% diastereocontrol . Key parameters include temperature control (80–100°C), inert atmosphere, and stoichiometric ratios of radical initiators. Optimization should prioritize minimizing side reactions (e.g., over-oxidation) by monitoring reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals (e.g., bicyclic proton splitting patterns and benzoyl carbonyl at ~170 ppm). Compare with NIST reference data for azabicyclo compounds .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+).
  • X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal diffraction, as demonstrated for structurally similar benzyl derivatives .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Q. What functional groups in this compound are most reactive, and how can they be modified for derivative synthesis?

  • Methodological Answer :
  • Ketone Group : Reductive amination (e.g., NaBH4_4/AcOH) converts the ketone to an amine, as seen in 8-methyl-8-azabicyclo analogs .
  • Benzoyl Moiety : Electrophilic aromatic substitution (e.g., nitration or halogenation) modifies the aromatic ring .
  • Bridgehead Nitrogen : Alkylation or acylation reactions introduce substituents, enhancing pharmacological activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between this compound and its analogs?

  • Methodological Answer :
  • Structural Comparison : Use computational docking (e.g., AutoDock Vina) to analyze binding affinities with target receptors. Differences in benzoyl vs. benzyl substituents may alter steric hindrance or electronic effects .
  • In Vitro Assays : Compare IC50_{50} values across cell lines (e.g., HEK-293 for receptor binding) to isolate structure-activity relationships (SAR). Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) .

Q. What strategies ensure stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Incorporate (R)- or (S)-proline derivatives to direct endo/exo selectivity .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed cyclizations .
  • Crystallization-Induced Diastereomer Resolution : Separate enantiomers via diastereomeric salt formation, as applied to 3-azabicyclo[3.2.1]octane analogs .

Q. How do computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and electrostatic potentials .
  • LogP Prediction : Use software like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients, critical for pharmacokinetic profiling .
  • Solubility Modeling : Apply the General Solubility Equation (GSE) with melting point data (estimated via DSC) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb powders (e.g., vermiculite) .
  • Toxicity Mitigation : Avoid inhalation/ingestion; conduct acute toxicity assays (e.g., OECD 423) for hazard classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.